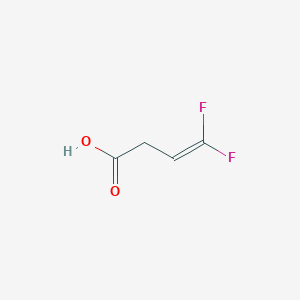

4,4-Difluorobut-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F2O2 |

|---|---|

Molecular Weight |

122.07 g/mol |

IUPAC Name |

4,4-difluorobut-3-enoic acid |

InChI |

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |

InChI Key |

KYVNTUAQQAZYNP-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Difluorobut 3 Enoic Acid and Its Analogues

De Novo Construction of the 4,4-Difluorobut-3-enoate Moiety

De novo synthesis focuses on creating the 4,4-difluorobut-3-enoate skeleton from non-fluorinated or partially fluorinated starting materials. nih.gov This approach allows for significant structural diversity by building the molecule from the ground up.

Direct Fluorination of Butenoic Acid Derivatives

One of the primary strategies for the de novo synthesis of 4,4-difluorobut-3-enoic acid involves the direct introduction of fluorine atoms onto a butenoic acid scaffold. evitachem.com This can be achieved through either electrophilic or deoxyfluorination pathways.

Electrophilic fluorination introduces fluorine by attacking an electron-rich center on the butenoic acid derivative. researchgate.netdntb.gov.uanih.govdiscoveroakwoodchemical.com Reagents like Selectfluor® are commonly employed for this purpose. vulcanchem.com For instance, but-2-enoic acid can be treated with Selectfluor® in acetonitrile (B52724) to yield the difluorinated product. However, this method can be associated with lower yields, typically in the range of 45-55%, due to the potential for side reactions such as over-fluorination or isomerization of the double bond. The reaction often requires controlled conditions and an inert atmosphere to minimize these competing pathways.

A review of innovative electrophilic fluorination procedures highlights the use of hydrogen fluoride (B91410) (HF) in conjunction with hypervalent iodine compounds to generate the necessary electrophilic species in situ. researchgate.netdntb.gov.uanih.govdiscoveroakwoodchemical.com This approach has been successfully applied to a variety of substrates, including 3-butenoic acids. researchgate.netdntb.gov.uanih.govdiscoveroakwoodchemical.com

| Reagent | Substrate | Conditions | Yield | Reference |

| Selectfluor® | But-2-enoic acid | Acetonitrile, 60°C, 12 hours | 45-55% | |

| HF / Hypervalent Iodine | 3-Butenoic acid derivatives | Mild conditions | Moderate to good | researchgate.netdntb.gov.uanih.govdiscoveroakwoodchemical.com |

Deoxyfluorination involves the replacement of hydroxyl groups with fluorine atoms. researchgate.net This method is particularly useful when starting with a hydroxybutenoic acid derivative. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly used for this transformation. researchgate.netsmolecule.com For example, the deoxyfluorination of an appropriate aldehyde-containing precursor is a key step in the synthesis of some complex molecules. researchgate.net While powerful, these reagents can be toxic and may require careful handling. nih.gov More recent developments have explored reagents like pentafluoropyridine (B1199360) (PFP) as a milder alternative for the deoxyfluorination of carboxylic acids to form acyl fluorides, which can then be further manipulated. nih.gov

| Reagent | Transformation | Key Features | Reference(s) |

| DAST, Deoxo-Fluor® | R-OH → R-F | Effective for converting alcohols to fluorides. | researchgate.netsmolecule.com |

| Pentafluoropyridine (PFP) | R-COOH → R-COF | Milder conditions, forms acyl fluorides. | nih.gov |

Radical-Mediated Decarboxylative Fluorination Approaches

Radical-mediated decarboxylative fluorination has emerged as a robust method for synthesizing fluoroalkanes. researchgate.netnih.gov This approach typically involves the generation of an alkyl radical from a carboxylic acid, which is then trapped by a fluorine source. acs.orgnih.gov Photoredox catalysis, often using visible light, provides a powerful and operationally simple way to achieve this transformation for a wide range of aliphatic carboxylic acids. acs.orgnih.gov Catalytic amounts of silver nitrate (B79036) (AgNO₃) or iron salts can also facilitate the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source under mild, aqueous conditions. organic-chemistry.org This method is valued for its efficiency, broad substrate scope, and tolerance of various functional groups. organic-chemistry.org

Transformations from Pre-functionalized Fluorinated Building Blocks

An alternative to de novo synthesis is the utilization of commercially available or readily synthesized fluorinated building blocks. mdpi.com This strategy often involves fewer steps and can be more efficient for accessing specific target molecules.

Hydrolysis of Fluoroalkene Esters

A widely reported and reliable method for the synthesis of this compound is the hydrolysis of its corresponding ester, typically ethyl (2E)-4,4-difluorobut-2-enoate. This ester is a known compound that can be prepared through various synthetic routes. americanelements.com

The hydrolysis is generally carried out under basic conditions. A typical laboratory procedure involves dissolving the ethyl ester in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an aqueous base such as sodium hydroxide (B78521) (NaOH). google.com The reaction mixture is stirred at room temperature to facilitate the cleavage of the ester bond. google.com Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the desired this compound, which can then be extracted with an organic solvent. google.com

For industrial-scale production, continuous flow reactors may be employed to improve reproducibility and safety. Biocatalytic approaches using engineered enzymes, such as carboxylesterases, offer a greener alternative, achieving high conversion rates under mild conditions and eliminating acidic waste streams.

| Method | Reagents | Conditions | Purity/Conversion | Reference |

| Basic Hydrolysis | Ethyl (2E)-4,4-difluorobut-2-enoate, NaOH, HCl | THF, 0°C to room temp. | 79% purity | |

| Biocatalytic Hydrolysis | Ethyl (2E)-4,4-difluorobut-2-enoate, Engineered carboxylesterase | pH 7.5, 30°C | 92% conversion |

Selective Elimination Reactions for Double Bond Formation

The formation of the crucial C=C double bond in this compound and its esters is frequently accomplished through selective elimination reactions. These methods typically involve the removal of a water molecule (dehydration) or other leaving groups from a saturated precursor.

One prominent strategy is the dehydration of β-hydroxy esters. For instance, the dehydration of ethyl 4,4-difluoro-3-hydroxybutanoate is a key step in several synthetic routes. This transformation can be achieved using various reagents. A patent discloses that phosphorus pentoxide (P₂O₅) can be used for this dehydration. google.com Another approach described in the same patent application involves the use of diphenyl-2-pyridylphosphine (B124867) and di-butylazodicarboxylate for the same transformation. google.com Industrial-scale synthesis has also utilized catalytic amounts of hydrogen chloride gas in toluene (B28343) to dehydrate precursors like ethyl 4-bromo-4,4-difluoro-3-hydroxybutanoate. These reactions are typically followed by hydrolysis of the resulting ester to yield the final carboxylic acid. google.comgoogle.com

The choice of reagent and reaction conditions is critical to ensure high yields and prevent the formation of side products. The table below summarizes various conditions reported for this type of elimination reaction.

| Precursor | Reagent(s) | Product | Yield | Reference |

| Ethyl 4,4-difluoro-3-hydroxy-butanoates/pentanoates | Phosphorus pentoxide (P₂O₅) | Ethyl (E)-4,4-difluorobut-2-enoate | N/A | google.com |

| Ethyl 4,4-difluoro-3-hydroxy-pentanoate | Diphenyl-2-pyridylphosphine, Di-butylazodicarboxylate | Ethyl (E)-4,4-difluoropent-2-enoate | N/A | google.com |

| Ethyl 4-bromo-4,4-difluoro-3-hydroxybutanoate | Catalytic HCl gas in Toluene (80°C) | Ethyl (2E)-4,4-difluorobut-2-enoate | N/A | |

| Ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate | NaOH in EtOH, then HCl | (E)-4,4-difluorobut-2-enoic acid | 90% | google.com |

N/A: Data not available in the cited source.

Ring-Opening and Rearrangement of Fluorinated Cyclopropane (B1198618) Precursors

An alternative and powerful strategy for synthesizing gem-difluoroalkenes involves the ring-opening and rearrangement of highly strained fluorinated cyclopropane precursors. Gem-difluorocyclopropanes are valuable intermediates that can undergo selective C-C bond cleavage to yield linear, unsaturated products. beilstein-journals.org

Research has shown that difluoro(methylene)cyclopropanes (F₂MCPs) can undergo ring-opening reactions under different conditions to cleave either the proximal or distal C-C bond relative to the methylene (B1212753) group. cas.cn For example, treatment of F₂MCPs with n-Bu₃SnH and a radical initiator (AIBN) leads to the cleavage of the distal bond. cas.cn Furthermore, Cu(I)-catalyzed reactions can also induce ring-opening, providing a pathway to 2-fluoroallylic species. researchgate.net The thermal rearrangement of substituted 1,1-difluorocyclopropanes is another viable method. For example, 1,1-difluoro-2-vinylcyclopropane (B1330364) undergoes thermal ring-opening polymerization primarily through the cleavage of the C2-C3 bond in the ring, yielding a polymer with repeating fluoroalkene units. beilstein-journals.org By carefully selecting the substituents and reaction conditions, these ring-opening strategies can be controlled to produce specific isomers of fluorinated butenoic acid precursors.

| Precursor Type | Reaction Condition | Product Type | Reference |

| Difluoro(methylene)cyclopropanes (F₂MCPs) | n-Bu₃SnH, AIBN (Radical conditions) | Ring-opened product (distal bond cleavage) | cas.cn |

| gem-chlorofluorocyclopropanes | CuCl catalyst in acetonitrile (heat) | 2-fluoroallyl chlorides | researchgate.net |

| (2,2-Difluorocyclopropyl)methyl acetates | Trifluoromethanesulfonic acid (TfOH) in MeCN | N-(2,2-difluorohomoallyl)acetamides | researchgate.net |

| 1,1-difluoro-2-vinylcyclopropane | Thermal (Radical Ring-Opening Polymerization) | Fluoropolymer with unsymmetrical units | beilstein-journals.org |

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The synthesis of specific enantiomers or diastereomers of this compound analogues is of great interest, particularly for applications in medicinal chemistry where stereochemistry dictates biological activity. Stereoselective methods aim to control the three-dimensional arrangement of atoms during the synthesis.

One approach involves the stereoselective reduction of a ketone precursor. For example, enzymatic optical resolution has been used to prepare ethyl 2,3-dihydroxy-4,4,4-trifluorobutyrates stereoselectively. google.com Another strategy is the copper-mediated defluorinative allylic alkylation of difluorohomoallyl alcohol derivatives. This reaction proceeds with excellent Z-selectivity, allowing for the synthesis of specific geometric isomers of fluoroalkene-containing structures. researchgate.net While not a direct synthesis of the target acid, these methods demonstrate the principles of achieving high stereocontrol in related fluorinated systems.

Enantioselective Fluorination Protocols

Introducing fluorine atoms in an enantioselective manner is a significant challenge in organofluorine chemistry. Modern protocols often rely on chiral catalysts or chiral fluorinating reagents to control the stereochemical outcome.

Catalytic asymmetric fluorination using a chiral catalyst and an achiral fluorine source is a highly efficient approach. For example, Cinchona alkaloids have been developed as phase-transfer catalysts for the enantioselective fluorination of 4-substituted pyrazolones, achieving high yields and excellent enantioselectivities (up to 98% ee). rsc.org While the substrate is not a butenoic acid, the catalytic system represents a state-of-the-art method for creating fluorine-bearing stereocenters.

Alternatively, chiral electrophilic fluorinating reagents can be employed. Reagents derived from camphor, such as N-fluorocamphorsultam, and other sterically demanding reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)-benzenesulfonimide (NFBSI), have been designed for this purpose. nih.gov These reagents transfer a fluorine atom to a nucleophilic substrate with a degree of facial selectivity controlled by the chiral scaffold of the reagent. For instance, the fluorination of 3-butenoic acid derivatives using hypervalent iodine reagents in the presence of hydrogen fluoride can lead to the formation of fluorinated butyrolactones, a process where an initial enantioselective fluorination could establish a chiral center. mdpi.com

| Fluorination Method | Chiral Source | Substrate Class Example | Enantioselectivity (ee) | Reference |

| Catalytic Asymmetric Phase-Transfer Fluorination | Amide-based Cinchona alkaloid catalyst | 4-Substituted pyrazolones | Up to 98% | rsc.org |

| Stoichiometric Asymmetric Fluorination | N-fluorocamphorsultam | Enolates | N/A | nih.gov |

| Stoichiometric Asymmetric Fluorination | N-fluoro-(3,5-di-tert-butyl-4-methoxy)-benzenesulfonimide (NFBSI) | β-Keto esters | N/A | nih.gov |

N/A: Data not available in the cited source.

Sustainable and Innovative Synthetic Techniques

The development of environmentally benign synthetic methods is a major goal in modern chemistry. For fluorinated compounds, this involves minimizing the use of hazardous reagents and solvents and improving energy efficiency.

Green Chemistry Principles in Fluorination Processes

Green chemistry aims to reduce the environmental impact of chemical processes. epa.gov In fluorine chemistry, this often means moving away from hazardous traditional reagents like elemental fluorine (F₂), antimony trifluoride (SbF₃), and anhydrous hydrogen fluoride (HF). dovepress.com

Significant progress has been made in developing safer and easier-to-handle fluorinating agents. Recently, researchers developed a method to synthesize a quaternary ammonium (B1175870) fluoride complex (Bu₄NF(HFIP)₃) from the common and less hazardous salt, potassium fluoride (KF). shibaura-it.ac.jp This new reagent is less sensitive to moisture and has promising applications in fluorination reactions, representing a milestone in green fluorine chemistry. shibaura-it.ac.jp

The use of alternative reaction media, such as supercritical carbon dioxide (CO₂), also aligns with green chemistry principles. CO₂ is non-toxic, non-flammable, and can be sourced as a byproduct from other industrial processes. epa.gov It has been explored as a solvent for asymmetric hydrogenation reactions, demonstrating its potential to replace traditional volatile organic solvents. epa.gov

Electrochemical Synthesis Methods for Fluorinated Carboxylic Acids

Electrochemical synthesis offers a sustainable alternative to conventional reagent-based methods by using electrical current to drive chemical reactions. This approach can reduce waste and avoid the use of stoichiometric oxidants or reductants.

The Simons electrofluorination process is a foundational method for producing perfluorinated compounds, including acyl fluorides which can be precursors to carboxylic acids. dovepress.com This process involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride. While effective, it can sometimes result in low yields and requires the handling of hazardous HF. dovepress.com

More recent developments focus on milder and more selective electrochemical methods. While direct electrochemical synthesis of this compound is not widely reported, the principles are being applied to related systems. For example, the electrochemical properties of various organophosphorus compounds have been studied to facilitate novel transformations. beilstein-journals.org The generation of fluorinating species in situ or the electrochemical oxidation/reduction of precursors represents a promising future direction for the green synthesis of fluorinated carboxylic acids.

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluorobut 3 Enoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in 4,4-difluorobut-3-enoic acid undergoes reactions typical of this functional class, although its reactivity can be modulated by the presence of the fluorinated alkene.

Formation of Activated Esters and Other Carboxylic Acid Derivatives

The carboxylic acid can be converted into a range of derivatives, such as esters and amides, through standard coupling procedures. Activated esters, which are more reactive towards nucleophiles than simple alkyl esters, are valuable intermediates in synthesis. For instance, (E)-4,4-difluorobut-2-enoic acid can be converted to its 4-nitrophenyl ester, a common activated ester, by reaction with 4-nitrophenol. rsc.org This transformation typically employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Similarly, the formation of amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC). rsc.org

Table 1: Synthesis of 4-Nitrophenyl (E)-4,4-difluorobut-2-enoate rsc.org

| Reactants | Reagents | Solvent | Time | Product | Yield |

|---|

Synthesis of Acyl Fluorides

Acyl fluorides are the least reactive of the acyl halides, yet they serve as effective acylating agents with enhanced stability, particularly for sensitive substrates. researchgate.net The direct conversion of carboxylic acids to acyl fluorides can be accomplished using various modern fluorinating reagents. These methods generally offer mild conditions and high functional group tolerance. nih.govresearchgate.net While specific examples for this compound are not prevalent, general methods are applicable. Reagents such as (Me₄N)SCF₃, XtalFluor-E, and Deoxo-Fluor are effective for this transformation. nih.govresearchgate.net For example, the bench-stable solid reagent (Me₄N)SCF₃ converts a wide range of aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides at room temperature without the need for a base. nih.gov

Table 2: Selected Reagents for the Conversion of Carboxylic Acids to Acyl Fluorides

| Reagent | Typical Conditions | Reference |

|---|---|---|

| (Me₄N)SCF₃ | Room temperature, additive-free | nih.gov |

| XtalFluor-E, NaF (cat.) | EtOAc, Room temperature | researchgate.net |

| Deoxo-Fluor | Varies with substrate | researchgate.net |

Decarboxylation Reactions and Pathways

The stability of this compound is influenced by temperature and pH. The compound is susceptible to decarboxylation, particularly at elevated temperatures (above 80°C) or under strongly acidic or basic conditions. This reactivity is a known pathway for certain fluorinated carboxylic acids. The decarboxylation of α,β-unsaturated carboxylic acids can be a route to generate specific alkenes. acs.org In the case of related compounds, the hydrolysis of the corresponding ethyl ester at temperatures above 50°C also carries a risk of decarboxylation.

Recent advancements have utilized decarboxylation as a strategic step in fluorination reactions. Photoredox catalysis, for example, can promote the decarboxylative fluorination of aliphatic carboxylic acids using a light source and a photocatalyst in the presence of a fluorinating agent like Selectfluor®. nih.gov This process involves the formation of a radical intermediate via CO₂ extrusion, which is then trapped by a fluorine source. nih.govnih.gov

Reactivity of the 4,4-Difluorobut-3-enoate Unsaturated System

The gem-difluoroalkene unit is a key feature of the molecule's reactivity, acting as an electrophilic center.

Nucleophilic Addition Reactions to the Difluoroalkene

The two fluorine atoms at the C-4 position exert a strong inductive electron-withdrawing effect, which polarizes the C=C double bond. This makes the β-carbon (C-3) highly electrophilic and susceptible to attack by nucleophiles. beilstein-journals.orgnih.gov This reactivity makes gem-difluoroalkenes excellent Michael acceptors, a class of compounds that undergo conjugate addition with a wide variety of nucleophiles. researchgate.netbeilstein-journals.org This property is fundamental to constructing new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The addition of nucleophiles is a principal method for the hydrofunctionalization of gem-difluoroalkenes, leading to difluoromethylenated products. nih.gov

The enhanced electrophilicity of the β-carbon facilitates conjugate additions, a type of Michael reaction. beilstein-journals.org While the term "hydrofluoroalkylation" specifically refers to the addition of a C-H bond across the double bond with concomitant addition of a fluorine atom, a more general and widely documented reaction is the conjugate addition of nucleophiles.

For example, gem-difluoroacrylates have been shown to react with carboxylic acids under catalyst-free conditions in a hydroacetoxylation reaction, where the carboxylic acid acts as the nucleophile. nih.gov This highlights the ability of even neutral oxygen nucleophiles to add to the activated alkene.

Table 3: Example of Hydroacetoxylation of a gem-Difluoroalkene nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|

This reactivity suggests that this compound and its esters are excellent candidates for Michael addition reactions with various nucleophiles, including carbanions, amines, and thiols. The reaction of a closely related substrate, 3-(4-chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one, has been studied in Michael addition reactions, confirming the susceptibility of this system to nucleophilic attack. molaid.com These additions provide a powerful method for elaborating the carbon skeleton and introducing new functionality at the C-3 position.

Regioselective Addition of Carboxylic Acids to Difluoroalkenes

The addition of nucleophiles to gem-difluoroalkenes is a direct but challenging route to creating difluoromethylenated products. nih.gov While gem-difluoroalkenes are susceptible to nucleophilic attack at the difluorinated carbon, the resulting β-difluoro carbanion intermediate is often unstable and undergoes rapid elimination of a fluoride (B91410) ion to yield monofluoroalkene byproducts. nih.gov This makes the direct, fluorine-retentive hydrofunctionalization of these alkenes a non-trivial synthetic problem. nih.govacs.org

Recent research has demonstrated a straightforward and effective protocol for the regioselective addition of carboxylic acids to β,β-difluoroacrylates, a class of compounds structurally related to this compound. nih.govnih.gov This reaction proceeds under simple thermal conditions without the need for catalysts or additives, representing a formal hydroacetoxylation. nih.govacs.org In this process, the carboxylic acid acts as a nucleophile, regioselectively adding to the alkene to form a C-O bond at the difluorinated position, successfully constructing a RCO₂–CF₂ linkage. nih.govacs.org

The scope of this transformation is broad, tolerating a variety of aromatic carboxylic acids, including those with electron-donating, electron-withdrawing, and sterically hindered substituents. nih.gov Interestingly, control experiments revealed that both the gem-difluoro and the ester moieties on the acrylate (B77674) substrate were essential for the reaction to occur; gem-difluoroalkenes lacking the ester group were unreactive under identical conditions. nih.govacs.org

Table 1: Thermal Addition of Carboxylic Acids to gem-Difluoroacrylates This table summarizes representative results for the catalyst-free, thermal addition of various carboxylic acids to gem-difluoroacrylate substrates, highlighting the reaction's tolerance for diverse functional groups.

| Entry | gem-Difluoroalkene Substrate | Carboxylic Acid | Conditions | Product | Yield |

| 1 | Ethyl 2-(4-methoxyphenyl)-3,3-difluoroacrylate | Acetic Acid | 75 °C, 48 h | Ethyl 3-acetoxy-2-(4-methoxyphenyl)-3,3-difluoropropanoate | Good |

| 2 | Ethyl 3,3-difluoro-2-phenylacrylate | 4-Methoxybenzoic Acid | 75 °C, 48 h | Ethyl 3,3-difluoro-3-((4-methoxybenzoyl)oxy)-2-phenylpropanoate | 81% |

| 3 | Ethyl 3,3-difluoro-2-phenylacrylate | 4-(Trifluoromethyl)benzoic Acid | 150 °C, 48 h | Ethyl 3,3-difluoro-2-phenyl-3-((4-(trifluoromethyl)benzoyl)oxy)propanoate | 72% |

| 4 | Ethyl 3,3-difluoro-2-phenylacrylate | 1-Naphthoic Acid | 75 °C, 48 h | Ethyl 3,3-difluoro-3-((1-naphthoyl)oxy)-2-phenylpropanoate | 80% |

Data sourced from studies on β,β-difluoroacrylates. nih.gov

Radical-Mediated Transformations

To circumvent the kinetically facile β-fluoride elimination pathway that plagues anionic functionalization, radical-mediated transformations have emerged as a powerful strategy. purdue.edu These reactions avoid the formation of unstable anionic intermediates, enabling a wider range of fluorine-retentive functionalizations. purdue.edunih.gov

Several methods for the radical functionalization of gem-difluoroalkenes have been developed:

Radical Hydroboration and Hydrosilylation : A notable example involves the use of a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) to facilitate the hydroboration and hydrosilylation of gem-difluoroalkenes. This method is praised for its operational simplicity and high atom economy, providing efficient access to α-difluorinated alkylborons and alkylsilanes. acs.org

Peroxide-Initiated Hydrophosphinylation : This process represents another successful radical addition, expanding the toolbox for creating novel CF₂-containing molecules. purdue.edu

Decarboxylative Defluoroalkylation : In this transformation, alkyl N-hydroxyphthalimide (NHP) esters serve as radical precursors. Activated by zinc metal, they engage with gem-difluoroalkenes to generate a broad array of monofluoroalkenes via a decarboxylative cross-coupling. nih.gov

Three-Component Reactions : The reactivity of gem-difluoroalkenes can be harnessed in more complex, multi-component processes. Methodologies involving α-fluoroalkylated radical intermediates allow for the simultaneous introduction of multiple functional groups in a single, step-economic operation. rsc.org

These radical-based approaches significantly broaden the synthetic utility of this compound and its derivatives, allowing for the construction of complex fluorinated structures that are otherwise difficult to access. acs.org

Allylic and Vinylic Substitution Reactions

Allylic and vinylic substitution reactions of fluorinated substrates like this compound derivatives provide critical pathways for C-C and C-heteroatom bond formation. Transition metal catalysis, particularly with copper and palladium, plays a pivotal role in these transformations.

Copper-catalyzed allylic substitutions are well-suited for these systems, characteristically proceeding with high regioselectivity. wikipedia.org The catalytic cycle is generally understood to involve the coordination of a Cu(I) species to the alkene, followed by oxidative addition to form a Cu(III)-allyl intermediate, and concluding with reductive elimination to furnish the product. wikipedia.org These reactions are effective with "hard" nucleophiles such as Grignard reagents and trialkyl aluminum compounds. wikipedia.org A key application is the copper-catalyzed γ-boryl substitution of CF₃-substituted alkenes, which yields synthetically valuable γ,γ-gem-difluoroallylboronates. researchgate.net This reaction proceeds via a γ-selective borylcupration followed by a β-fluoride elimination step. acs.org

Palladium and nickel catalysis also enable important substitution reactions. For instance, a Pd-catalyzed reaction of gem-difluorinated alkenes can be directed to proceed through a β-hydride elimination from an α,α-difluoroalkyl-Pd intermediate, selectively avoiding the more common β-fluoride elimination pathway to achieve a net arylation/isomerization. researchgate.netnih.gov Similarly, nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with arylboronic acids have been developed. These transformations occur through a highly regioselective activation of the C(vinyl)−O(benzoate) bond. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The two fluorine atoms on the terminal carbon of this compound are the primary determinants of its chemical behavior. Their powerful electron-withdrawing inductive effect polarizes the C=C double bond, rendering the β-carbon (C3) highly electrophilic and thus the preferred site for nucleophilic attack. nih.gov This electronic influence dictates the regioselectivity of addition reactions.

However, the most significant consequence of the gem-difluoro substitution is the inherent instability of the carbanionic intermediate formed upon nucleophilic addition. The presence of two fluorine atoms on the adjacent carbon facilitates rapid β-fluoride elimination, which is often the dominant kinetic pathway, leading to a net C-F functionalization rather than a hydrofunctionalization product. nih.govnih.gov Consequently, a major focus of mechanistic investigation has been the development of "fluorine-retentive strategies" that can outcompete this elimination. nih.gov These strategies include:

Protonation : Quenching the anionic intermediate with a proton source before elimination can occur. nih.gov

Radical Pathways : Avoiding anionic intermediates altogether by using one-electron processes. purdue.edu

Catalyst Control : Utilizing transition metals that can steer the reaction through alternative pathways, such as β-hydride elimination instead of β-fluoride elimination in palladium-catalyzed systems. nih.gov

The fluorine atoms also impact reaction rates. For example, density functional theory (DFT) studies on related compounds predict a significant increase in reaction rates for certain transformations compared to their non-fluorinated analogs. Conversely, the presence of a vinylic fluoride substituent has been shown to dramatically decelerate the rate of other reactions, such as the Overman rearrangement.

Stereochemical Control and Diastereomeric Outcomes

Achieving high levels of stereocontrol is a central goal in modern organofluorine chemistry. numberanalytics.comnumberanalytics.com For reactions involving this compound and its derivatives, the stereochemical outcome is highly dependent on the reaction conditions, substrate, and catalyst system employed.

In synthetic preparations, preserving a specific double bond geometry, such as the (E)-configuration, requires careful control of parameters like temperature. In subsequent transformations, the stereoselectivity can be precisely manipulated. Key examples include:

Organocatalysis : The use of chiral organocatalysts, such as cinchona alkaloid derivatives, has enabled highly stereoselective conjugate addition reactions, affording products with excellent diastereoselectivity and enantioselectivity. nih.govacs.org

Transition Metal Catalysis : The choice of metal and, crucially, the chiral ligand is paramount for controlling stereochemistry. Enantioselective copper-catalyzed γ-boryl substitutions of CF₃-alkenes have been achieved with high fidelity using Josiphos-type ligands. researchgate.net In these reactions, the chiral ligand environment around the copper center dictates the facial selectivity of the transformation. wikipedia.org Mechanistic studies of other copper-catalyzed substitutions have proposed a double-inversion pathway to explain observed retention of stereochemistry. researchgate.net

These examples underscore the sophisticated level of control that can be exerted over the diastereomeric and enantiomeric outcomes of reactions involving gem-difluoroalkene systems.

Computational Studies of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated compounds. researchgate.net DFT calculations provide critical insights into the energies of intermediates and transition states, helping to rationalize observed selectivity and reactivity.

For reactions involving gem-difluoroalkenes, computational studies have been instrumental in:

Confirming Reaction Pathways : DFT calculations have supported proposed mechanisms, such as the initial oxidative addition of a 2,2-difluorovinyl substrate to a Ni(0) complex in cross-coupling reactions. nih.govpolyu.edu.hk

Explaining Regioselectivity : In radical additions, computed energies have confirmed that the addition of a radical to the fluorinated carbon of the alkene is energetically favored over addition to the non-fluorinated position. nih.gov

Rationalizing Stereoselectivity : Calculations have helped to understand the origin of stereocontrol, for instance, by supporting a double-inversion pathway via an aziridinone (B14675917) intermediate in a stereospecific fluorination reaction. researchgate.net

Predicting Reactivity : DFT has been used to predict how factors like the choice of ligand can regulate the chemo- and regioselectivity in complex catalytic cycles. researchgate.net

In addition to mechanistic studies, computational methods can predict physical properties. Predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, have been calculated for this compound and its various adducts.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Ions This table presents computationally predicted CCS values (in Ų) for various adducts of this compound, calculated using the CCSbase method. These values provide theoretical data on the ion's gas-phase conformation.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 123.02522 | 118.6 |

| [M+Na]⁺ | 145.00716 | 126.5 |

| [M-H]⁻ | 121.01066 | 115.2 |

| [M+NH₄]⁺ | 140.05176 | 140.1 |

| [M+K]⁺ | 160.98110 | 125.7 |

| [M+H-H₂O]⁺ | 105.01520 | 113.0 |

Data sourced from PubChemLite. uni.lu

Advanced Spectroscopic and Computational Characterization of 4,4 Difluorobut 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,4-Difluorobut-3-enoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a complete picture of its molecular framework. The following sections detail the predicted NMR data for this compound.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, three distinct signals are anticipated, corresponding to the three different proton environments in the molecule: the vinyl proton (H3), the methylene (B1212753) protons (H2), and the carboxylic acid proton.

The vinyl proton at the C3 position is expected to appear as a doublet of triplets. The large splitting would be due to the geminal coupling with the two fluorine atoms on C4, and the smaller splitting would arise from the vicinal coupling with the adjacent methylene protons at C2. The chemical shift for this proton is predicted to be in the downfield region, typical for protons attached to a double bond bearing electronegative substituents.

The methylene protons at the C2 position, adjacent to the carboxylic acid group, would likely appear as a triplet of doublets. The triplet arises from coupling to the vinyl proton at C3, and the doublet arises from a longer-range coupling to the fluorine atoms.

The carboxylic acid proton signal is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H (Carboxyl) | 10.0 - 13.0 | Broad Singlet | - |

| H3 (Vinyl) | 5.5 - 6.5 | Doublet of Triplets | J(H-F) ≈ 50-60 Hz, J(H-H) ≈ 7-9 Hz |

| H2 (Methylene) | 2.8 - 3.5 | Triplet of Doublets | J(H-H) ≈ 7-9 Hz, J(H-F) ≈ 2-4 Hz |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound is expected to show four distinct resonances, corresponding to the four carbon atoms in the molecule. The chemical shifts and multiplicities will be significantly influenced by the presence of the fluorine atoms and the carboxylic acid group.

The carbon of the carboxylic acid group (C1) will appear at the most downfield position. The methylene carbon (C2) will be shifted downfield due to the adjacent carbonyl group. The vinyl carbons (C3 and C4) will have their chemical shifts influenced by the fluorine atoms. The carbon atom directly bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent vinyl carbon (C3) will likely appear as a triplet due to two-bond carbon-fluorine coupling (²JCF).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (C=O) | 170 - 180 | Singlet |

| C4 (=CF₂) | 145 - 155 | Triplet |

| C3 (=CH) | 115 - 125 | Triplet |

| C2 (-CH₂-) | 35 - 45 | Singlet |

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal would be a doublet of triplets. The large splitting would be a doublet due to coupling with the vinyl proton (H3), and the smaller splitting would be a triplet due to coupling with the methylene protons (H2). The chemical shift would be reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| F (on C4) | -90 to -110 | Doublet of Triplets | J(F-H) ≈ 50-60 Hz, J(F-H) ≈ 2-4 Hz |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₄H₄F₂O₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass would then be compared to the theoretical value to confirm the molecular formula with a high degree of confidence.

Predicted HRMS Data

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M] | C₄H₄F₂O₂ | 122.0179 |

| [M+H]⁺ | C₄H₅F₂O₂⁺ | 123.0257 |

| [M-H]⁻ | C₄H₃F₂O₂⁻ | 121.0101 |

| [M+Na]⁺ | C₄H₄F₂NaO₂⁺ | 145.0078 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bonds would be expected.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching vibration is expected to appear around 1640-1680 cm⁻¹. The C-F stretching vibrations will produce strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C stretch | Alkene | 1640 - 1680 | Medium |

| C-F stretch | Fluoroalkene | 1000 - 1300 | Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| =C-H bend | Alkene | 870 - 930 | Medium |

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful means to investigate the properties of molecules like this compound. Density Functional Theory (DFT) is a common and effective method for such studies.

A typical computational study would begin with a conformational analysis to identify the most stable geometry of the molecule. This would involve optimizing the structure at a given level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). From the optimized geometry, various molecular properties can be calculated.

These properties include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. The electrostatic potential map can visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: Computational methods can predict NMR chemical shifts (using methods like GIAO), which can be compared with experimental data for structure verification. Vibrational frequencies can also be calculated to aid in the assignment of experimental IR and Raman spectra.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability and reactivity of the molecule under different conditions.

Such computational studies provide valuable insights that complement and help interpret experimental spectroscopic data. For this compound, these theoretical predictions are invaluable for its initial characterization.

Quantum Chemical Calculations of Electronic Structure

There are currently no publicly available research articles detailing the quantum chemical calculations of the electronic structure of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry, atomic charges, molecular orbital energies (such as HOMO and LUMO), and other electronic properties. Without these foundational studies, a scientifically accurate description of the electronic structure is not possible.

Molecular Dynamics Simulations and Conformational Analysis

Similarly, a thorough search did not yield any studies on the molecular dynamics simulations or conformational analysis of this compound. This type of research is crucial for understanding the flexibility of the molecule, its behavior in different solvents, and the relative energies of its different spatial arrangements (conformers). Such analyses provide valuable insights into the compound's physical and chemical behavior. The lack of published simulations means that there is no data on which to base a discussion of its conformational landscape.

Applications of 4,4 Difluorobut 3 Enoic Acid As a Versatile Fluorinated Building Block

Construction of Complex Fluorinated Organic Architectures

Synthesis of Fluorinated Nucleoside Analogues

The direct application of 4,4-difluorobut-3-enoic acid in the synthesis of fluorinated nucleoside analogues has not been extensively documented in publicly available scientific literature. However, the structural motif of a difluorovinyl group is of significant interest in medicinal chemistry, and building blocks containing this feature are valuable for creating novel therapeutic agents. For instance, the related compound 5-(2,2-difluorovinyl)-2'-deoxyuridine has been synthesized and demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov The synthesis of this analogue involved the preparation of 5-(2,2-difluorovinyl)uracil, which was then condensed with a protected sugar moiety to form the final nucleoside analogue. nih.gov This highlights the general strategy of incorporating difluorovinyl functionality into nucleobases, which can then be used to construct nucleoside analogues. While a direct synthetic route from this compound is not specified, its reactive nature suggests potential for its conversion into a synthon suitable for incorporation into nucleoside scaffolds.

Integration into Pharmaceutical and Agrochemical Lead Compounds

The synthesis of molecules containing the ArCF2- moiety can be achieved through reactions involving gem-difluoroalkenes. For example, nickel-catalyzed hydroarylation of gem-difluoroalkenes provides a route to such structures. The reactivity of the carbon-fluorine bond in gem-difluoroalkenes allows for various transformations, including C-F bond functionalization, which can lead to the formation of monofluorinated products. This reactivity is often exploited in transition metal-catalyzed reactions.

In the context of agrochemicals, fluorinated building blocks are crucial, with approximately 50% of crop protection products under development containing fluorine. The introduction of fluorine can enhance the biological activity of herbicides, insecticides, and fungicides. Although the cost of fluorinated building blocks can be a limiting factor, their use is driven by the significant improvements in efficacy they can provide.

Development of Specialty Chemicals and Functional Materials

The use of this compound in the development of specific specialty chemicals and functional materials is an area with potential, though detailed examples are scarce in the current literature. The presence of both a carboxylic acid and a difluoroalkene functionality makes it a candidate for polymerization and material science applications.

Generally, fluorinated polymers possess desirable properties such as high thermal stability, chemical resistance, and low surface energy. The synthesis of fluorinated polymers can involve the polymerization of monomers containing fluorinated functional groups. For instance, the radical copolymerization of vinylidene fluoride (B91410) (VDF) with 2-(trifluoromethyl) acrylic acid has been used to create new fluoroboronated materials. While not directly involving this compound, this illustrates the principle of using fluorinated carboxylic acids in polymer synthesis.

The addition of carboxylic acids to gem-difluoroalkenes has been demonstrated as a method for synthesizing gem-difluoromethylenated compounds. nih.govacs.org This type of reaction, which can proceed under thermal conditions without a catalyst, creates a new class of esters containing a CF2 group and could be a pathway to novel monomers and polymers. nih.govacs.org

Probing Biochemical and Biological Systems

Studies on Enzyme Interactions and Substrate Specificity

There is no specific information available in the searched literature detailing the use of this compound for studying enzyme interactions and substrate specificity. However, the gem-difluoroalkene moiety is known to be a valuable tool in the design of enzyme inhibitors. This functionality can act as an irreversible electrophilic "warhead" that reacts with nucleophilic residues in the active site of an enzyme.

The reactivity of gem-difluoroalkenes stems from the electron-withdrawing nature of the two fluorine atoms, which makes the double bond susceptible to nucleophilic attack. This property has been utilized for decades to inhibit various enzymes. By incorporating a gem-difluoroalkene into a molecule that mimics the natural substrate of an enzyme, researchers can create potent and specific inhibitors. These inhibitors can then be used as chemical probes to study the enzyme's function and mechanism.

Investigations of Metabolic Pathways involving Fluorinated Compounds

Specific studies on the metabolic fate of this compound are not found in the provided search results. However, the metabolism of fluorinated compounds is a broad area of research with important implications for drug development. The introduction of fluorine can significantly alter the metabolic profile of a molecule, often by blocking sites of oxidation by cytochrome P450 enzymes.

The metabolic stability of the C-F bond is high, but metabolic defluorination can occur, particularly in aliphatic compounds. annualreviews.org For example, hydroxylation of a carbon atom adjacent to a C-F bond can lead to the elimination of hydrofluoric acid. The difluoromethylene group (CF2) is generally more resistant to metabolism than a methylene (B1212753) group (CH2).

Fluorinated analogues of endogenous compounds are often used as tools to investigate physiological processes due to their extended biological half-lives. While the specific application of this compound as a metabolic probe is not documented, its structure suggests it could be used to study pathways involving short-chain fatty acids, with the difluoro group providing a signature for tracking its metabolic fate.

Emerging Applications in Analytical and Material Sciences

The unique chemical properties imparted by the difluorovinyl group make this compound a building block of significant interest for the development of novel materials with applications in analytical sciences. The high electronegativity of fluorine atoms can influence the electronic and physical properties of molecules, a desirable trait for the creation of specialized polymers and functional surfaces for analytical devices.

Derivatives in Sensing Technologies

While direct applications of this compound derivatives as primary sensing molecules are not yet documented, its structural features suggest potential for its use in the development of novel sensing platforms. The reactivity of the carboxylic acid group allows for its conjugation to other molecules or its polymerization to form materials with tailored properties.

Conceptual Applications in Sensor Development:

Fluorinated Polymers for Chemical Sensors: The incorporation of fluorinated monomers, such as derivatives of this compound, into polymer chains can significantly alter the material's properties. Fluorinated polymers are known for their chemical inertness, thermal stability, and low surface energy. researchgate.netmdpi.comnih.gov These characteristics are highly advantageous for creating robust sensing layers that can operate in harsh chemical environments. For instance, polymers containing the difluoroalkene moiety could be explored as dielectric materials in capacitive sensors or as matrices for hosting indicator dyes in optical sensors. The presence of fluorine can enhance the selectivity and sensitivity of sensors for detecting various analytes. mdpi.com

Molecularly Imprinted Polymers (MIPs): this compound could serve as a functional monomer in the synthesis of molecularly imprinted polymers. MIPs are synthetic polymers with recognition sites tailored for a specific target molecule, acting as artificial antibodies. The fluorine atoms in the monomer could participate in specific interactions (e.g., dipole-dipole, hydrogen bonding) with the template molecule during the imprinting process, potentially leading to higher affinity and selectivity of the resulting sensor. Fluorinated MIPs have been proposed for the detection of per- and polyfluoroalkyl substances (PFAS). digitellinc.com

Functionalization of Transducer Surfaces: The carboxylic acid functionality of this compound provides a convenient handle for covalently attaching it to the surface of transducers (e.g., electrodes, optical fibers, quartz crystal microbalances). This surface modification can create a fluorinated interface with unique recognition properties. The gem-difluoroalkene group is known to be a valuable substructure in biologically active compounds and can act as a bioisostere for carbonyl groups, suggesting that such functionalized surfaces could be designed for biosensing applications. nih.govnih.gov

Research Findings on Related Fluorinated Compounds in Sensing:

Research on other fluorinated compounds provides a strong rationale for exploring derivatives of this compound in sensing. For example, fluorinated phthalocyanines have been successfully used as active layers in chemical sensors for the detection of gases like ammonia, chlorine, and nitrogen dioxide. mdpi.com The electron-withdrawing nature of the fluorine substituents enhances the sensor response to reducing gases. mdpi.com Similarly, the introduction of fluorine into polymer backbones has been shown to optimize dielectric properties, which is crucial for the performance of various electronic devices, including sensors. researchgate.net

The table below summarizes the potential roles of this compound derivatives in sensing technologies based on the properties of similar fluorinated compounds.

| Potential Role | Relevant Properties of Fluorinated Compounds | Example Application Area |

| Functional Monomer in Polymers | Chemical inertness, thermal stability, low dielectric constant | Gas sensors, environmental monitoring |

| Component of Molecularly Imprinted Polymers | Specific interactions involving fluorine atoms | Selective sensors for fluorinated analytes (e.g., PFAS) |

| Surface Modification Agent | Unique recognition properties, biocompatibility | Biosensors, chemical-resistant coatings |

While the direct application of this compound derivatives in sensing technologies is an area that requires further investigation, the established benefits of incorporating fluorine into materials for analytical purposes suggest that this compound is a promising building block for the next generation of advanced sensors.

Future Research Trajectories and Current Challenges

Innovation in Efficient and Sustainable Synthetic Methodologies

A primary challenge in the widespread utilization of 4,4-difluorobut-3-enoic acid is the development of efficient, scalable, and sustainable methods for its synthesis. Current strategies for the creation of fluorinated building blocks often rely on harsh reagents and multi-step procedures. mdpi.com Future research will likely focus on greener and more atom-economical synthetic routes.

One promising direction is the exploration of enzymatic approaches, which offer high selectivity under mild conditions. the-innovation.orgnih.govresearchgate.net While the direct enzymatic synthesis of this specific acid has not been extensively reported, the use of enzymes like fluorinases to catalyze the formation of C-F bonds from inorganic fluoride (B91410) is a burgeoning field. nih.govresearchgate.net Directed evolution of existing enzymes could yield biocatalysts capable of directly producing this compound or its precursors from bio-based feedstocks, significantly enhancing the sustainability of its production. the-innovation.org

The development of innovative catalytic systems is paramount to overcoming the hurdles in the synthesis and functionalization of this compound. While transition metal catalysis is a powerful tool for forming C-F bonds and functionalizing alkenes, challenges such as catalyst poisoning and the need for expensive or toxic metals persist. nih.gov Future research will likely focus on catalysts based on earth-abundant metals and on metal-free catalytic systems. researchgate.net

For the synthesis of the gem-difluoroalkene moiety, catalytic Wittig-type reactions or β-elimination strategies from trifluoromethyl precursors are common. nih.govacs.org Innovations in this area could involve the development of catalysts that enable these transformations under milder conditions with higher functional group tolerance. For instance, nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the synthesis of gem-difluoroalkenes by merging C–F and C–C bond activation. acs.org

Exploration of Uncharted Reactivity and Transformation Pathways

The gem-difluoroalkene unit in this compound is known to be susceptible to nucleophilic attack. nih.govnih.gov However, a significant challenge in its functionalization is the propensity of the resulting intermediate to undergo β-fluoride elimination, leading to monofluorinated products rather than the desired difluoromethylene compounds. nih.govnih.govresearchgate.net A key area of future research will be the development of "fluorine-retentive" strategies that avoid this elimination pathway. nih.gov

This could be achieved through the design of new catalytic systems that control the reaction pathway, or by exploring radical-mediated transformations that proceed through intermediates not prone to β-fluoride elimination. purdue.edu For example, visible-light-promoted photoredox catalysis has shown promise in the difunctionalization of gem-difluoroalkenes, offering a mild and selective route to novel α,α-difluoromethyl compounds. acs.org The interplay between the carboxylic acid group and the gem-difluoroalkene in directing or participating in these transformations is a largely unexplored area ripe for investigation. Hydrogenation of the gem-difluoroalkene to the corresponding difluoromethyl group is another potential transformation that could yield valuable building blocks. acs.org

The following table summarizes potential reaction pathways for this compound and the associated research challenges:

| Reaction Type | Reagents/Catalysts | Potential Products | Current Challenges |

| Fluorine-Retentive Hydrofunctionalization | Organocatalysts, Transition Metals | 4,4-Difluoro-4-(heteroatom)butanoic acids | Suppressing β-fluoride elimination, Catalyst stability |

| Radical Difunctionalization | Photoredox Catalysts | α,α-Difluoro-β-functionalized butanoic acid derivatives | Regio- and stereoselectivity control, Scalability |

| Hydrogenation | Palladium on Carbon (Pd/C) | 4,4-Difluorobutanoic acid | Catalyst deactivation, Selectivity in complex molecules |

| Cycloaddition Reactions | Dienophiles/Dipoles | Fluorinated cyclic compounds | Understanding the influence of fluorine on reactivity and selectivity |

Expansion of Targeted Applications in Advanced Materials and Chemical Biology

The unique properties imparted by fluorine atoms make this compound an attractive building block for advanced materials. nih.gov The incorporation of the gem-difluoroalkene moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific hydrophobic properties. mdpi.com Future research will explore the polymerization of this compound or its derivatives to create novel fluorinated polymers. The development of sustainable fabrication processes for these materials will also be a key focus. mdpi.com

In the realm of chemical biology, the difluoromethylene group is a well-regarded bioisostere of the carbonyl group or an ether linkage. nih.govnih.gov This mimicry allows for the design of enzyme inhibitors or probes where the gem-difluoro group can interact with active sites without being susceptible to hydrolysis. nih.gov this compound could serve as a versatile scaffold for the synthesis of fluorogenic probes to study enzyme activity. researchgate.netnih.gov The carboxylic acid handle provides a convenient point for conjugation to other molecules, while the gem-difluoroalkene can be designed to undergo a specific reaction with an enzyme that leads to a change in fluorescence. nih.gov The development of such probes requires a deep understanding of the enzymatic processes and the specific reactivity of the fluorinated moiety. the-innovation.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-Difluorobut-3-enoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of butenoic acid precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, a two-step protocol may include:

Step 1 : Halogenation of a β-ketoester precursor (e.g., ethyl acetoacetate) with fluorinating agents in anhydrous dioxane under inert atmosphere at 90°C for 24 hours .

Step 2 : Acidic hydrolysis to yield the carboxylic acid.

- Purity Optimization : Use HPLC with fluorinated benzoic acid reference standards (e.g., 4-Fluorobenzoic acid, >98.0% purity) for calibration . Column chromatography with silica gel and ethyl acetate/hexane gradients can further refine purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Analysis : NMR is critical for confirming fluorination positions. Peaks for CF groups typically appear at δ -110 to -120 ppm (vs. CFCl) . NMR resolves olefinic protons (δ 5.5–6.5 ppm, coupling constants J ~15 Hz for trans-configuration).

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., exact mass 136.02 g/mol) and fragmentation patterns .

- IR Spectroscopy : C=O stretches (~1700 cm) and C-F stretches (1100–1250 cm) validate functional groups .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store in amber glass vials at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or decarboxylation. Use desiccants (e.g., silica gel) to minimize moisture. Monitor degradation via periodic TLC or HPLC against fresh standards .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for fluorinated carboxylic acids?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute bond lengths, dipole moments, and NMR chemical shifts. Compare with experimental data (e.g., PubChem’s computed InChI key: GZPCNALAXFNOBT-UHFFFAOYSA-N for 3,5-difluoro-2-hydroxybenzoic acid) .

- Data Reconciliation : If experimental NMR shifts deviate >5 ppm from computed values, re-evaluate solvent effects or conformational dynamics using implicit solvation models (e.g., COSMO) .

Q. What experimental strategies can elucidate the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with dienes (e.g., anthracene) under varying temperatures (25–80°C).

- Electron-Deficient Olefin Analysis : Fluorine’s electron-withdrawing effect enhances dienophilicity. Compare reactivity with non-fluorinated analogs via Hammett plots .

- Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., fluorinated lactones from intramolecular cyclization) .

Q. How should researchers address contradictions in reported biological activity data for fluorinated carboxylic acids?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from journals like J. Agr. Food Chem. or J. Clin. Biochem. Nutr. for structure-activity relationships (SAR) .

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with rigorous controls. For example, use 4-Fluorobenzoic acid as a negative control to isolate fluorine-specific effects .

- Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.